molecular formula C8H11N3O2 B1392306 Ethyl 2-hydrazinonicotinate CAS No. 292155-95-4

Ethyl 2-hydrazinonicotinate

Cat. No.: B1392306
CAS No.: 292155-95-4
M. Wt: 181.19 g/mol
InChI Key: WUTSCQRRPAROJE-UHFFFAOYSA-N
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Description

Ethyl 2-hydrazinonicotinate is a chemical compound with the CAS Number: 292155-95-4 and a molecular weight of 181.19 . It is commonly used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 181.19 .

Scientific Research Applications

1. Photonic Applications

Ethyl 2-hydrazinonicotinate derivatives exhibit potential in photonic applications. They demonstrate significant third-order nonlinear optical properties, making them suitable for use in photonic devices. These properties are attributed to reverse saturable absorption, indicating their applicability in developing new photonic materials (Nair et al., 2022).

2. Synthesis and Spectroscopic Applications

In the context of spectroscopic applications, derivatives of this compound have been synthesized and characterized using various spectroscopic techniques. These compounds exhibit promising nonlinear optical (NLO) properties, with potential applications in technology (Haroon et al., 2019).

3. Synthesis of Triazolopyridines

This compound is used in synthesizing [1,2,4]triazolo[4,3-a]pyridines, which have diverse applications in chemistry and potentially in pharmacology. The synthesis process involves reactions under mild conditions, highlighting its versatility in organic synthesis (Schmidt & Qian, 2013).

4. Biological Activity

Compounds synthesized from this compound show promising biological activities, including antiplatelet and antioxidant properties. These activities are assessed through both in vitro and in vivo methods, suggesting their potential in pharmaceutical applications (Gurevich et al., 2020).

5. Eco-friendly Synthesis in Organic Chemistry

This compound derivatives have been used in eco-friendly transamination and aza-annulation reactions. The solvent-free synthesis approach underlines the compound's role in developing sustainable chemical processes (Meddad et al., 2001).

6. Intermediate for Pesticide Synthesis

It serves as an important intermediate in synthesizing pesticides like chlorantraniliprole, demonstrating its significance in agricultural chemistry (Ju, 2014).

7. Radiopharmaceutical Applications

Derivatives of this compound are used in preparing radiopharmaceuticals, particularly for protecting hydrazine moieties during the manufacturing process of radiolabeling compounds (Harris et al., 1999).

Biochemical Analysis

Biochemical Properties

Ethyl 2-hydrazinonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with hydrazine, which is involved in the formation of hydrazones through nucleophilic addition reactions . This compound can also interact with nicotinic acid derivatives, influencing their biochemical pathways. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the target biomolecules.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in certain cell types, leading to changes in reactive oxygen species (ROS) levels and subsequent cellular responses . Additionally, this compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain hydrazine-related enzymes, thereby affecting their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as prolonged oxidative stress and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range leads to significant changes in the compound’s impact on animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. One of the key metabolic pathways involves the oxidation of the hydrazine group, leading to the formation of hydrazones and other metabolites . These metabolic reactions can influence the overall metabolic flux and levels of specific metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. This distribution pattern can influence the compound’s overall efficacy and activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its precise biochemical roles.

Properties

IUPAC Name

ethyl 2-hydrazinylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTSCQRRPAROJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2-chloronicotinate (10.0 g, 53.9 mmol) and anhydrous hydrazine (2.04 g, 63.8 mmol) in anhydrous 1,4-dioxane (200 mL) was stirred at 60° C. for 2 h. Analysis by LC/MS indicated the starting material was not consumed. Additional amount hydrazine (2.04 g, 63.8 mmol) was added and the reaction mixture was stirred at 60° C. overnight. After cooling to room temperature, the reaction mixture was concentrated in vacuo. The obtained residue was triturated with MeOH (35 mL), the insoluble white solid was removed by filtration and discarded. The methanol solution was concentrated in vacuo to yield a fluffy yellow solid which was triturated in diethylether to yield the title compound as an orange solid (5.4 g, 55%). HPLC/MS (Method D): retention time=1.46 min, [M+H]+=182.3.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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